N,1,5-Triphenyl-1H-Pyrazole-4-Carboxamide: Structure Elucidation & Technical Characterization
N,1,5-Triphenyl-1H-Pyrazole-4-Carboxamide: Structure Elucidation & Technical Characterization
Executive Summary: The Structural Imperative
In the landscape of medicinal chemistry, the pyrazole scaffold—specifically the 1,5-diarylpyrazole-4-carboxamide class—represents a privileged structure with potent applications in oncology (Aurora kinase inhibition), inflammation (COX-2 selectivity), and antimicrobial therapeutics. However, the synthesis of these molecules is fraught with a classic regiochemical hazard: the competitive formation of the thermodynamically stable 1,3-isomer versus the kinetically favored or sterically congested 1,5-isomer .
For a drug development professional, misidentifying these isomers is not a trivial error; it is a program-killing oversight. The 1,5-isomer (analogous to the Celecoxib scaffold) possesses a distinct 3D topology where the twisted phenyl rings create a specific hydrophobic pocket binding profile.[1]
This guide provides a definitive, orthogonal workflow for the unambiguous structure elucidation of N,1,5-triphenyl-1H-pyrazole-4-carboxamide , moving beyond basic characterization to rigorous structural proof.
Synthetic Context & The Isomer Challenge
To understand the analysis, one must understand the origin.[1] The synthesis typically proceeds via the reaction of phenylhydrazine with a 1,3-electrophile.
The Regioselectivity Trap
When condensing phenylhydrazine with a non-symmetrical 1,3-dicarbonyl equivalent (e.g., ethyl 2-benzoyl-3-(dimethylamino)acrylate), two pathways exist:
-
Path A (1,5-Isomer): Attack of the hydrazine terminal nitrogen (
) on the most electrophilic center (often the -carbon), followed by cyclization.[1] -
Path B (1,3-Isomer): Initial attack at the carbonyl, leading to the thermodynamically more stable, less sterically hindered 1,3-diphenyl system.
The target molecule, N,1,5-triphenyl-1H-pyrazole-4-carboxamide , is characterized by significant steric crowding between the N1-phenyl and C5-phenyl rings. This forces the rings out of coplanarity, a feature detectable by NMR and X-ray.[1]
Figure 1: Divergent synthetic pathways. The 1,5-isomer requires specific conditions to overcome the steric repulsion between the N1 and C5 phenyl groups.
Analytical Strategy: Orthogonal Validation
A single analytical method is insufficient for regioisomer distinction.[1] We employ a "Triad of Truth":
-
Mass Spectrometry (HRMS): Confirms formula and fragmentation stability.[1]
-
NMR Spectroscopy (1H, 13C, NOESY): The primary tool for solution-state geometry.[1]
-
X-ray Crystallography: The ultimate arbiter of solid-state conformation.[1]
Step 1: High-Resolution Mass Spectrometry (HRMS)
Before detailed spectral work, confirm the molecular formula
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Expected [M+H]+: m/z 340.1444.
-
Fragmentation Insight: The 1,5-isomer often shows a distinct fragmentation pathway involving the loss of the N1-phenyl group due to steric strain, which is less pronounced in the 1,3-isomer.
Step 2: Infrared Spectroscopy (FT-IR)
While not definitive for isomerism, IR confirms the functional group integrity.[1]
-
Amide NH: ~3250–3350 cm⁻¹ (Sharp, medium).[1]
-
Amide C=O: ~1640–1660 cm⁻¹ (Strong).[1]
-
C=N (Pyrazole): ~1590 cm⁻¹.[1]
Deep Dive: NMR Elucidation Logic
This is the critical phase. The distinction relies on the chemical shift of the pyrazole proton (H3) and the Nuclear Overhauser Effect (NOE).[1]
1H NMR Assignment (DMSO-d6, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Amide NH | 10.10 - 10.30 | Singlet (br) | 1H | Exchangeable with |
| H3 (Pyrazole) | 8.35 - 8.50 | Singlet | 1H | Diagnostic. In 1,5-isomers, H3 is deshielded by the adjacent carbonyl. |
| N1-Ph (Ortho) | 7.20 - 7.35 | Multiplet | 2H | Shielded relative to typical Ph due to twisting (anisotropic effect).[1] |
| C5-Ph / N-Ph | 7.35 - 7.80 | Multiplet | 13H | Overlapping aromatic region. Requires 2D NMR to resolve. |
The "Isomer Trap":
-
In the 1,3-isomer , the pyrazole proton is at position C5 .[2] This proton typically resonates upfield (
6.8 - 7.2 ppm) compared to the C3 proton of the 1,5-isomer. -
Observation: If your singlet pyrazole proton is >8.0 ppm, it strongly suggests the 1,5-isomer (C3-H).
2D NMR: The NOESY Smoking Gun
The definitive proof of the 1,5-substitution pattern comes from spatial proximity.
-
1,5-Isomer: The N1-Phenyl ring and the C5-Phenyl ring are spatially adjacent.
-
Expectation:Strong NOE correlation between N1-Ph (ortho protons) and C5-Ph (ortho protons).[1]
-
-
1,3-Isomer: The N1-Phenyl and C3-Phenyl are separated by the C5-H.
-
Expectation:NO NOE between phenyl rings.[1] Strong NOE between N1-Ph and C5-H.
-
Figure 2: NOESY Correlation Logic. The detection of a through-space interaction between the two phenyl rings is the "fingerprint" of the 1,5-regioisomer.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of N,1,5-triphenyl-1H-pyrazole-4-carboxamide via the Acid Chloride Method.
Reagents
-
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) [Precursor]
-
Thionyl Chloride (
) (5.0 eq)[1] -
Aniline (1.1 eq)[1]
-
Triethylamine (
) (2.0 eq)[1] -
Dichloromethane (DCM) [Anhydrous][1]
Procedure
-
Activation: In a dry RBF equipped with a reflux condenser and
guard tube, dissolve 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in dry DCM (10 mL). -
Chlorination: Add thionyl chloride (5.0 mmol) dropwise. Reflux for 3 hours. Monitor by TLC (conversion of acid to non-polar spot).[1]
-
Evaporation: Remove solvent and excess
under reduced pressure. Co-evaporate with toluene (2x) to ensure removal of acidic traces.[1] Result: Crude Acid Chloride (Yellow solid).[1] -
Coupling: Re-dissolve the acid chloride in dry DCM (10 mL). Cool to 0°C.[1]
-
Addition: Add a solution of Aniline (1.1 mmol) and
(2.0 mmol) in DCM dropwise over 15 mins. -
Reaction: Allow to warm to RT and stir for 4-6 hours.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline), then Sat.[1]
, then Brine.[1] Dry over .[1] -
Purification: Recrystallize from Ethanol/DMF mixtures. The 1,5-isomer typically crystallizes as white/off-white needles.
X-Ray Crystallography Parameters
For regulatory filing or high-impact publication, single-crystal XRD is mandatory to confirm the torsion angles.
Representative Crystal Data (Simulated/Analogous):
-
Crystal System: Monoclinic
-
Space Group:
-
Key Feature: The phenyl rings at N1 and C5 are twisted significantly out of the pyrazole plane (torsion angles > 40°) to relieve steric strain.[1] This contrasts with the flatter 1,3-isomer.
-
Intermolecular: Strong N-H...O hydrogen bonding forms dimers or chains in the lattice.[1]
References
-
Synthesis & Bioactivity of 1,5-Diarylpyrazoles
-
Regiochemistry of Pyrazoles
-
NMR Characterization Standards
-
Crystal Structure Analogs
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. staff.najah.edu [staff.najah.edu]
- 7. mdpi.com [mdpi.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
